3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPHSA and has a molecular formula of C14H10N4O7S.
Scientific Research Applications
NMR Spectroscopy in Tautomerism Analysis :
- The use of NMR spectroscopy in characterizing compounds related to 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid, particularly in understanding azo-hydrazo tautomerism, is significant. This technique is crucial in determining acidic proton positions and content of azo-hydrazo tautomerism in compounds (Lyčka, 2017).
Synthesis and Application in Dyeing :
- Research on the synthesis of metal complexes with compounds related to 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid, utilized as formazan dyes, demonstrates their application in the dyeing of leather. These dyes exhibit good fastness properties and antibacterial activity, making them useful in textile and leather industries (Khan, Shahid, Kanwal, & Hussain, 2018).
Chemical Simulations and Optical Properties :
- Quantum chemical simulations have been used to study the solvent influence on UV-vis spectra and orbital shapes of azoderivatives of this compound. This research is vital in understanding the optical properties and behavior of these compounds in different environments (Kuznik et al., 2011).
Antifungal Activity of Sulfone Derivatives :
- The antifungal activity of sulfone derivatives related to 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid against Candida albicans has been explored. These compounds show potential as alternative treatments for infections caused by Candida species (Staniszewska et al., 2020).
Catalytic Activity in Oxidation Reactions :
- Iron(III)-arylhydrazone-β-diketone complexes, which are structurally related, have shown high catalytic activity for the peroxidative oxidation of cycloalkanes. This research underscores their potential application in industrial oxidation processes (Kopylovich et al., 2012).
properties
CAS RN |
21303-44-6 |
---|---|
Product Name |
3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid |
Molecular Formula |
C14H10N4O6S |
Molecular Weight |
362.32 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-nitrophenyl)diazenyl]-1H-indole-5-sulfonic acid |
InChI |
InChI=1S/C14H10N4O6S/c19-14-13(17-16-11-3-1-2-4-12(11)18(20)21)9-7-8(25(22,23)24)5-6-10(9)15-14/h1-7,15,19H,(H,22,23,24) |
InChI Key |
UNCWHIJFMMDYME-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)O)O)[N+](=O)[O-] |
Other CAS RN |
21303-44-6 |
synonyms |
3-(2-(2-nitrophenyl)hydrazono)-2-oxoindoline-5-sulfonic acid NSC 117199 NSC-117199 NSC117199 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.